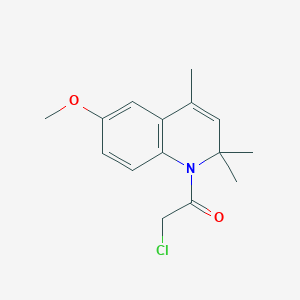

2-Chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone

描述

IUPAC Nomenclature and Isomeric Considerations

The compound 2-chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone is systematically derived from its quinoline core and substituents. The quinoline scaffold is numbered such that the nitrogen atom occupies position 1, and the double bonds are positioned between carbons 2–3 and 7–8, affording the 2H designation. Key substituents include:

- 6-methoxy : A methoxy group (-OCH₃) attached to carbon 6.

- 2,2,4-trimethyl : Three methyl groups at carbons 2 (two substituents) and 4.

- 1-ethanone : A chlorine-substituted ethanone group (CH₂COCl) bonded to carbon 1.

The structure is confirmed by its molecular formula C₁₅H₁₈ClNO₂ (molecular weight: 279.76 g/mol).

Isomeric Considerations

The compound exhibits limited isomerism due to its rigid quinoline core. While geometric isomerism is absent in the saturated dihydroquinoline system, potential tautomerism is restricted by the absence of hydroxyl or amino groups that typically enable enol-keto interconversion. However, the dihydroquinoline moiety may adopt distinct conformations in solution, though solid-state crystallography indicates a fixed geometry.

X-Ray Crystallographic Analysis of Quinoline Core Structure

X-ray crystallography reveals critical insights into the spatial arrangement of substituents. While direct crystal data for this compound is unavailable, analogous quinoline derivatives provide structural precedents:

Hydrogen Bonding and Crystal Packing

Intermolecular interactions dominate crystal stability. For example, in related quinoline derivatives, C–H···O hydrogen bonds form between methoxy oxygen and adjacent aromatic protons, creating supramolecular networks. Similarly, halogen bonding (e.g., Cl···O) may contribute to lattice cohesion.

Comparative Analysis of Tautomeric Forms in Solution vs. Solid State

Tautomerism in this compound is negligible due to the absence of labile protons. However, comparative studies on related quinoline derivatives highlight solvent-dependent behavior:

Solvent Effects

Polar aprotic solvents (e.g., DMSO) enhance solubility but do not induce tautomerism. In contrast, protic solvents may stabilize minor enol forms in hydroxyquinoline derivatives, though this is irrelevant here due to the methoxy group.

属性

IUPAC Name |

2-chloro-1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO2/c1-10-8-15(2,3)17(14(18)9-16)13-6-5-11(19-4)7-12(10)13/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTJRUYYFVKOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CCl)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355442 | |

| Record name | 2-Chloro-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375833-63-9 | |

| Record name | 2-Chloro-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of Substituents: The methoxy and trimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Chlorination: The final step involves the chlorination of the ethanone moiety using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of the corresponding alcohol or amine.

Substitution: Formation of substituted quinoline derivatives.

科学研究应用

Proteomic Research

One of the primary applications of this compound lies in proteomics. It is being investigated as a cysteine-reactive probe . Cysteine residues in proteins can form covalent bonds with electrophiles, making them targets for such probes. The electrophilic nature of the chloroacetyl group enables the compound to selectively bind to cysteine residues, facilitating the identification and characterization of cysteine-containing proteins within complex biological mixtures .

Preliminary studies suggest that 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone exhibits notable biological activities. These include potential anticancer properties and antimicrobial effects. For instance, compounds structurally related to this quinoline derivative have shown significant activity against various cancer cell lines and microbial strains . Further research is ongoing to elucidate its mechanisms of action and therapeutic potential.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing other complex molecules. Its unique combination of functional groups allows for various chemical transformations and modifications, making it valuable in developing new pharmaceuticals or agrochemicals .

Case Study 1: Cysteine-Reactive Probes

Research has demonstrated that the interaction of this compound with cysteine residues can be utilized to study protein dynamics and functions. By covalently tagging cysteine residues in proteins, researchers can track changes in protein behavior under different conditions .

Case Study 2: Antimicrobial Activity

A study explored the antimicrobial efficacy of quinoline derivatives similar to this compound against various pathogens. Results indicated that certain derivatives exhibited significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Methoxyquinoline | C₉H₉NO | Lacks chloro group; used in medicinal chemistry. |

| 4-Chloroquinoline | C₉H₇ClN | Contains a chloro group but lacks methoxy substitution; known for antimalarial properties. |

| 8-Hydroxyquinoline | C₉H₇NO | Exhibits chelation properties; used in metal ion detection. |

The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds .

作用机制

The mechanism of action of 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity.

相似化合物的比较

Key Observations :

- Yields vary significantly (11–97%) depending on substituents and conditions. Steric hindrance from bulky groups (e.g., 2,2,4-trimethylquinoline) may reduce reactivity, whereas electron-deficient rings (e.g., trifluoromethylphenyl) enhance electrophilic substitution .

- Microwave-assisted synthesis (e.g., ) improves efficiency, reducing reaction times from days to minutes .

Structural and Crystallographic Features

Molecular Geometry

- Planarity: Compounds like 2-chloro-1-(3-hydroxyphenyl)ethanone exhibit planar structures (r.m.s. deviation = 0.0164 Å) due to conjugation between the ketone and aromatic ring .

- Steric Effects: The 2,2,4-trimethyl groups on the quinoline ring in the target compound likely introduce torsional strain, altering molecular packing compared to unsubstituted analogues .

Intermolecular Interactions

- Hydrogen Bonding: Hydroxyl or methoxy groups facilitate dimerization via O–H⋯O bonds (e.g., 2-chloro-1-(3-hydroxyphenyl)ethanone forms inversion-symmetric dimers) .

- Halogen Interactions: Chlorine atoms participate in C–H⋯Cl and Cl⋯π interactions, as seen in 1-{6-chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone .

Comparative Analysis Table

生物活性

2-Chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone, also known by its CAS number 376371-15-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C15H20ClNO2, with a molecular weight of 281.78 g/mol. The compound features a chloro group and a methoxy group attached to a quinoline structure, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H20ClNO2 |

| Molecular Weight | 281.78 g/mol |

| CAS Number | 376371-15-2 |

| Boiling Point | ~430.2 °C (predicted) |

| Density | 1.116 g/cm³ (predicted) |

| pKa | 1.88 (predicted) |

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, indicating multiple pharmacological effects:

- Antitumor Activity : Research indicates that derivatives of quinoline compounds often exhibit significant antitumor properties. Specifically, studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the inhibition of protein kinases involved in cell proliferation and survival pathways .

- Antimicrobial Properties : Compounds with quinoline structures are known for their antimicrobial effects. The presence of the chloro and methoxy groups enhances the interaction with microbial targets, potentially leading to increased efficacy against bacterial and fungal strains .

- Neuroprotective Effects : Some studies suggest that quinoline derivatives may provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have assessed the biological activity of this compound or its analogs:

Study 1: Antitumor Activity

A study evaluated the antitumor effects of various quinoline derivatives on human cancer cell lines. The results indicated that compounds similar to 2-Chloro-1-(6-methoxy...) exhibited IC50 values ranging from 0.25 to 0.78 µM against several protein kinases associated with cancer progression .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds showed significant inhibitory activity, suggesting their potential as new antimicrobial agents .

Study 3: Neuroprotective Mechanisms

Research exploring the neuroprotective effects found that certain quinoline derivatives could reduce neuronal apoptosis induced by oxidative stress in vitro. This suggests a possible therapeutic role in neurodegenerative diseases .

常见问题

Q. What are the established synthetic routes for 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone?

The compound is synthesized via Mannich reactions , where 6-methoxy-2,2,4-trimethyl-2H-quinoline reacts with chloroacetyl chloride under reflux conditions. A catalytic amount of Ag₂SO₄ is often used to enhance reaction efficiency, as demonstrated in analogous quinoline derivatives . Key steps include:

- Reagent selection : Chloroacetyl chloride as the acylating agent.

- Catalyst optimization : Ag₂SO₄ improves reaction kinetics by facilitating intermediate stabilization.

- Work-up : Neutralization with HCl and recrystallization from ethanol yields high-purity crystals .

Q. How is the compound characterized spectroscopically?

Structural elucidation relies on:

- IR spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹) and methoxy (C-O) vibrations (~1250 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 239.70) confirm molecular weight .

- 1H/13C NMR : Methoxy protons (~δ 3.8 ppm) and quinoline aromatic protons (δ 6.5–8.5 ppm) are diagnostic .

Q. What crystallographic data are available for this compound?

Single-crystal X-ray diffraction reveals:

- Crystal system : Triclinic (P1 space group) with unit cell parameters a = 9.2694 Å, b = 10.8862 Å, c = 13.0490 Å .

- Intermolecular interactions : Stabilized by C–H⋯O hydrogen bonds and π–π stacking between quinoline rings (interplanar distance: ~3.75 Å) .

Advanced Research Questions

Q. How can contradictions in biological activity data across similar quinoline derivatives be resolved?

Discrepancies arise from substituent effects and experimental design variations :

- Case study : Quinoline chalcones with methoxy groups show enhanced antibacterial activity compared to halogenated analogs due to improved membrane permeability .

- Methodological adjustments : Standardize MIC (Minimum Inhibitory Concentration) assays using identical bacterial strains and growth media to minimize variability .

Q. What strategies optimize reaction conditions for higher yields?

- Solvent selection : Dimethyl sulfoxide (DMSO) enhances solubility of intermediates during reflux .

- Temperature control : Reflux at 383 K balances reaction rate and byproduct suppression .

- Catalyst screening : Ag₂SO₄ outperforms other catalysts (e.g., K₂CO₃) in reducing side reactions .

Q. How do computational models predict reactivity and stability?

Q. What methodologies assess stability under varying pH and temperature?

Q. How does structural modification impact structure-activity relationships (SAR)?

- Substituent analysis :

- Methoxy groups : Enhance solubility and bioavailability but reduce electrophilicity .

- Chlorine atoms : Increase cytotoxicity via intercalation with DNA base pairs .

- Experimental validation : Compare IC₅₀ values in cancer cell lines (e.g., HepG2 vs. MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。